molecular formula C15H14BrNO4 B3031961 Diethyl 7-bromoquinoline-2,3-dicarboxylate CAS No. 892874-41-8

Diethyl 7-bromoquinoline-2,3-dicarboxylate

Cat. No.: B3031961
CAS No.: 892874-41-8
M. Wt: 352.18 g/mol
InChI Key: TWIQBJPCMUMTST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 7-bromoquinoline-2,3-dicarboxylate typically involves the bromination of quinoline-2,3-dicarboxylic acid followed by esterification. The reaction conditions often include the use of bromine as the brominating agent and ethanol as the esterifying agent. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-bromoquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amine or thiol derivatives).

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Quinoline-2,3-dicarboxylic acid.

Scientific Research Applications

Diethyl 7-bromoquinoline-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 7-bromoquinoline-2,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 7-chloroquinoline-2,3-dicarboxylate
  • 4-Bromoquinoline-3-carboxylic acid ethyl ester
  • 8-Bromoquinoline-3-carboxylic acid

Uniqueness

Diethyl 7-bromoquinoline-2,3-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

diethyl 7-bromoquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-3-20-14(18)11-7-9-5-6-10(16)8-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIQBJPCMUMTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588870
Record name Diethyl 7-bromoquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-41-8
Record name 2,3-Diethyl 7-bromo-2,3-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892874-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 7-bromoquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892874-41-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl 7-bromoquinoline-2,3-dicarboxylate
Diethyl 7-bromoquinoline-2,3-dicarboxylate
Diethyl 7-bromoquinoline-2,3-dicarboxylate
Reactant of Route 4
Diethyl 7-bromoquinoline-2,3-dicarboxylate
Diethyl 7-bromoquinoline-2,3-dicarboxylate
Diethyl 7-bromoquinoline-2,3-dicarboxylate

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